1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
N-heterocyclic carbenes, such as those derived from imidazole compounds, have been shown to be versatile nucleophilic catalysts for transesterification and acylation reactions. These catalysts are effective in mediating the acylation of alcohols with vinyl acetate under mild conditions, highlighting their potential in organic synthesis and potentially related compounds like 1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Grasa, Kissling, & Nolan, 2002).
Photochromic and Magnetic Properties
Research has explored multifunctional mononuclear complexes incorporating bisthienylethene derivatives, demonstrating unique structural, photochromic, and magnetic properties. These studies provide insights into the design of materials with switchable properties, which could include compounds related to the specified chemical (Cao, Wei, Li, & Gu, 2015).
Hydrogenation Studies
Vinyl sulfoxides, such as those structurally related to the specified chemical, have been investigated in hydrogenation reactions using specific catalysts. These studies contribute to the understanding of functional group transformations in organic synthesis (Tickner, Parker, Whitwood, & Duckett, 2019).
Polymerization Reactions
1,3-Dipolar cycloaddition reactions involving aryl nitrile oxides and alkenes, using imidazole and pyridine-based polymeric catalysts, have been studied for synthesizing isoxazolines. Such research is pertinent to polymer chemistry and could be relevant to the functionalization or polymerization of compounds like the one (Korgavkar & Samant, 2018).
Drug Delivery Systems
The synthesis of ionic liquid monomers and their intercalation into montmorillonite for copolymerization with methacrylic acid has been explored for creating pH-sensitive positive charge nano carriers for drug delivery. This research indicates the potential application of complex organic molecules in biomedical engineering and drug delivery systems (Mahkam, Latifpour, Rafi, Mohammadzadeh Gheshlaghi, & Takfallah, 2015).
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(4-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-16-5-7-18(8-6-16)13-23-20-14-28(26,27)15-21(20)24(22(23)25)19-11-9-17(4-2)10-12-19/h3,5-12,20-21H,1,4,13-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMDZGXNKMTYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=C(C=C4)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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